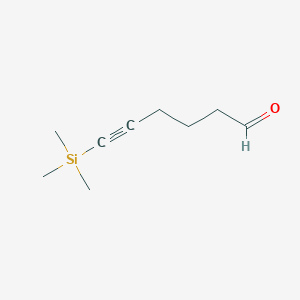

5-Hexynal, 6-(trimethylsilyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hexynal, 6-(trimethylsilyl)- is an organic compound characterized by the presence of a hexynal group and a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly in the formation of complex molecular structures. The trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexynal, 6-(trimethylsilyl)- typically involves the reaction of 5-hexynal with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of 5-Hexynal, 6-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Transition Metal-Catalyzed Reactions

5-Hexynal, 6-(trimethylsilyl)- has also been involved in transition metal-catalyzed reactions:

-

Intramolecular [4 + 2] Cycloadditions : Studies have shown that this compound can be used as a dienyne substrate in intramolecular cycloadditions when catalyzed by transition metals such as nickel. The reaction conditions require careful optimization to achieve satisfactory yields due to the steric hindrance introduced by the trimethylsilyl group .

Reaction Yields and Conditions

The following table summarizes key findings from various studies involving the chemical reactions of 5-Hexynal, 6-(trimethylsilyl)-:

Mechanistic Insights

Mechanistic studies indicate that the trimethylsilyl group plays a crucial role in stabilizing intermediates during cyclization reactions. The electron-donating nature of the silyl group can facilitate certain pathways while inhibiting others due to steric effects .

5-Hexynal, 6-(trimethylsilyl)- is a versatile compound with significant potential in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable building block for complex organic molecules. Future research may focus on optimizing reaction conditions and exploring new synthetic pathways to further enhance its utility in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

5-Hexynal, 6-(trimethylsilyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Hexynal, 6-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The aldehyde group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hexyn-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.

5-Hexynoic acid: Contains a carboxylic acid group instead of an aldehyde group.

6-Iodo-1-hexyne: Contains an iodine atom instead of a trimethylsilyl group.

Uniqueness

5-Hexynal, 6-(trimethylsilyl)- is unique due to the presence of both the hexynal and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications. The trimethylsilyl group provides steric hindrance, protecting the molecule from unwanted reactions, while the hexynal group allows for further functionalization .

Biologische Aktivität

5-Hexynal, 6-(trimethylsilyl)- is an organosilicon compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

5-Hexynal, 6-(trimethylsilyl)- is characterized by a hexynal chain with a trimethylsilyl (TMS) group at the sixth position. The synthesis of this compound typically involves the reaction of 5-hexyn-1-ol with various reagents under controlled conditions. For instance, one study reported successful synthesis through a base-catalyzed reaction involving microwave irradiation, although initial attempts with certain precursors yielded no product .

Biological Activity Overview

The biological activity of 5-Hexynal, 6-(trimethylsilyl)- has been explored in several contexts, particularly concerning its interactions with cellular components and potential therapeutic applications.

1. Cytotoxicity

Research indicates that compounds similar to 5-Hexynal can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related alkynyl compounds have demonstrated their ability to induce apoptosis in HeLa cells, with IC50 values in the low micromolar range . While specific data on 5-Hexynal's cytotoxicity is limited, its structural analogs suggest potential similar activities.

2. Integrin Modulation

Integrins are proteins that facilitate cell adhesion and signaling. A study highlighted the role of certain alkynyl compounds in modulating integrin activity, which is crucial for tumor progression and metastasis. The findings suggested that modifications in the side chains of these compounds could enhance their selectivity towards integrin receptors like αvβ3 and α5β1 . This modulation could be relevant for therapeutic strategies targeting cancer cell adhesion and migration.

Case Studies and Research Findings

The mechanism by which 5-Hexynal and its analogs exert biological effects may involve interaction with cellular proteins and pathways. For example, some studies have indicated that these compounds can influence mitochondrial dynamics and apoptosis pathways through interactions with prohibitin proteins .

Eigenschaften

CAS-Nummer |

117948-96-6 |

|---|---|

Molekularformel |

C9H16OSi |

Molekulargewicht |

168.31 g/mol |

IUPAC-Name |

6-trimethylsilylhex-5-ynal |

InChI |

InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8-10/h8H,4-6H2,1-3H3 |

InChI-Schlüssel |

FAIYYPQDKWHVLL-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C#CCCCC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.